(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxy-nitrophenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives may be investigated for their potential therapeutic effects. Research may focus on their ability to modulate specific biological targets, such as enzymes or receptors, involved in disease processes.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it a versatile building block for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their function. The furan ring and propenoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
(2E)-3-[5-(4-methoxy-3-nitrophenyl)thiophene-2-yl]prop-2-enoic acid: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, as well as the combination of a furan ring and a propenoic acid moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13-5-2-9(8-11(13)15(18)19)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOIMYVQYWDTG-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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